N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine
Description
N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, fused with a pyrazole ring. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-16-12(4-6-15-16)9-14-11-3-2-10-5-7-19(17,18)13(10)8-11/h2-4,6,8,14H,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTMGALCLJDWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC3=C(CCS3(=O)=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases as catalysts, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiophene or pyrazole derivatives .
Scientific Research Applications
N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and pyrazole-containing compounds, such as:
- Benzothiophene-2-carboxylic acid
- 3,5-Dimethylpyrazole
- 2-Methylbenzothiazole
Uniqueness
N-[(2-methylpyrazol-3-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine is unique due to its specific combination of benzothiophene and pyrazole rings, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
